

A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC0642 vs. BIX01294

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC0642

Cat. No.: B611572

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological roles of histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This guide provides a comprehensive comparison of two widely used inhibitors, **UNC0642** and BIX01294, focusing on their selectivity, potency, and experimental validation.

UNC0642 has emerged as a highly potent and selective inhibitor of G9a and GLP, demonstrating significant advantages over the first-in-class inhibitor, BIX01294. Developed as a chemical probe for in vivo studies, **UNC0642** exhibits superior pharmacokinetic properties and a wider therapeutic window, making it a more reliable tool for both in vitro and in vivo investigations of G9a/GLP function.

Potency: A Clear Distinction in Inhibitory Activity

UNC0642 demonstrates nanomolar potency against both G9a and GLP, significantly surpassing the micromolar inhibitory concentrations of BIX01294. This enhanced potency allows for the use of lower concentrations in cellular and in vivo experiments, minimizing the potential for off-target effects.

Compound	Target	IC50 (in vitro)	Cellular IC50 (H3K9me2 reduction)
UNC0642	G9a	<2.5 nM[1][2]	~40-130 nM[1][2]
GLP	<2.5 nM[1]	-	
BIX01294	G9a	1.7 - 2.7 μ M[3]	~500 nM[4][5]
GLP	0.7 - 0.9 μ M[6][7]	-	

Selectivity: Minimizing Off-Target Interactions

A critical attribute of a high-quality chemical probe is its selectivity. **UNC0642** has been extensively profiled against a broad range of epigenetic and non-epigenetic targets, showcasing a remarkable selectivity for G9a and GLP.

UNC0642 Selectivity Profile:

UNC0642 exhibits exceptional selectivity, being over 20,000-fold more selective for G9a/GLP than for 13 other methyltransferases and over 2,000-fold more selective against PRC2-EZH2. [3][8] It also shows minimal activity against a large panel of kinases and G-protein coupled receptors (GPCRs).[3][8]

BIX01294 Selectivity Profile:

BIX01294 was the first selective inhibitor discovered for G9a/GLP.[8] While it shows selectivity over some other histone methyltransferases like SUV39H1 and PRMT1, its broader selectivity profile is not as extensively documented as that of **UNC0642**. [3] Notably, BIX01294 has been reported to exhibit cellular toxicity at concentrations near its effective dose for H3K9me2 reduction, suggesting potential off-target effects.[4][5]

Experimental Data and Methodologies

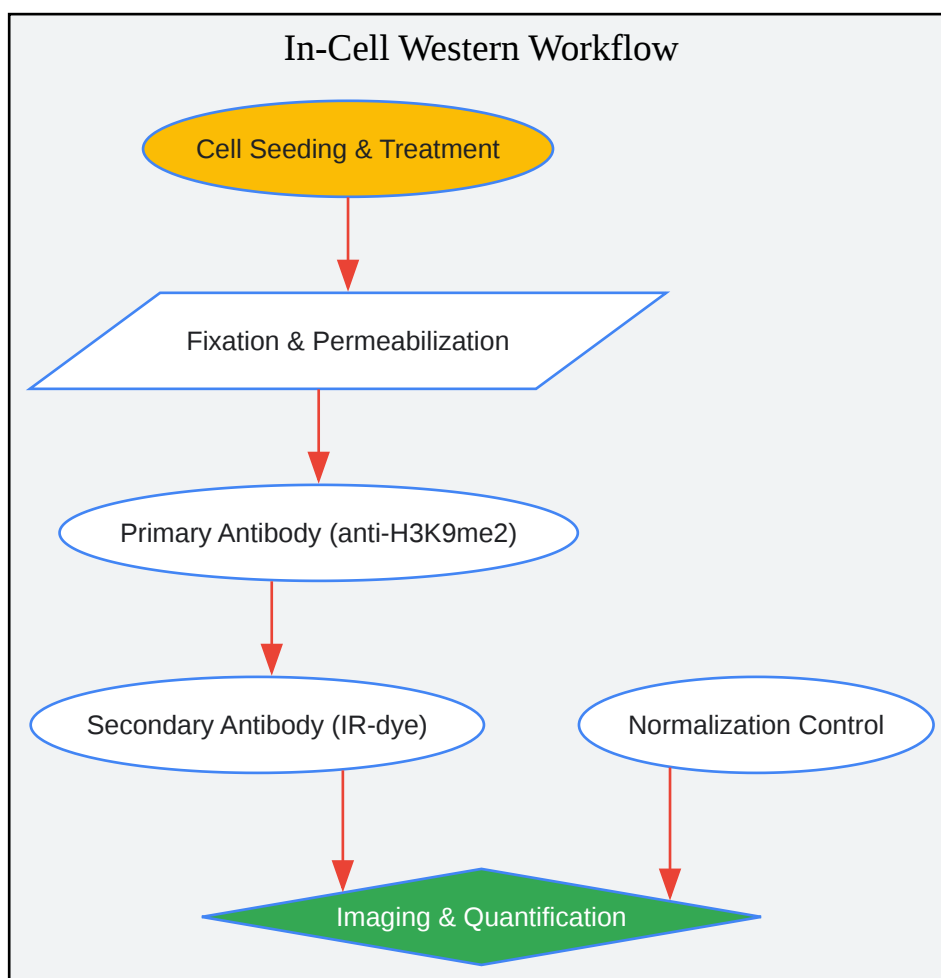
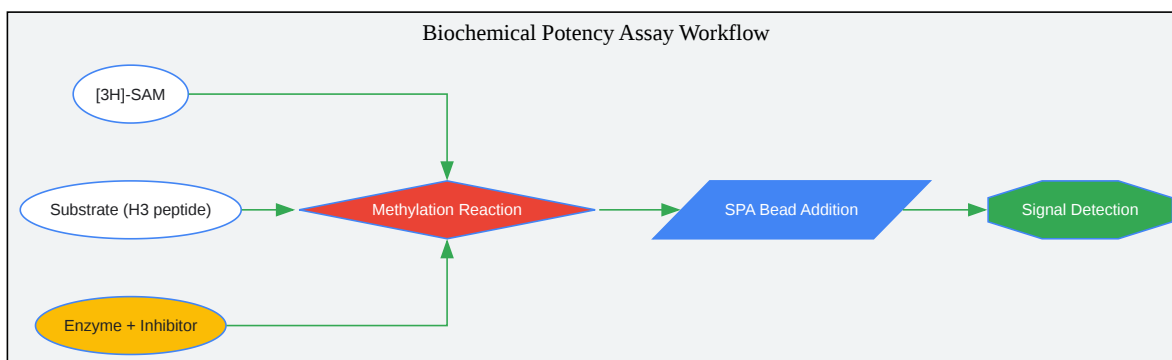
The following sections detail the experimental protocols used to characterize and compare **UNC0642** and BIX01294.

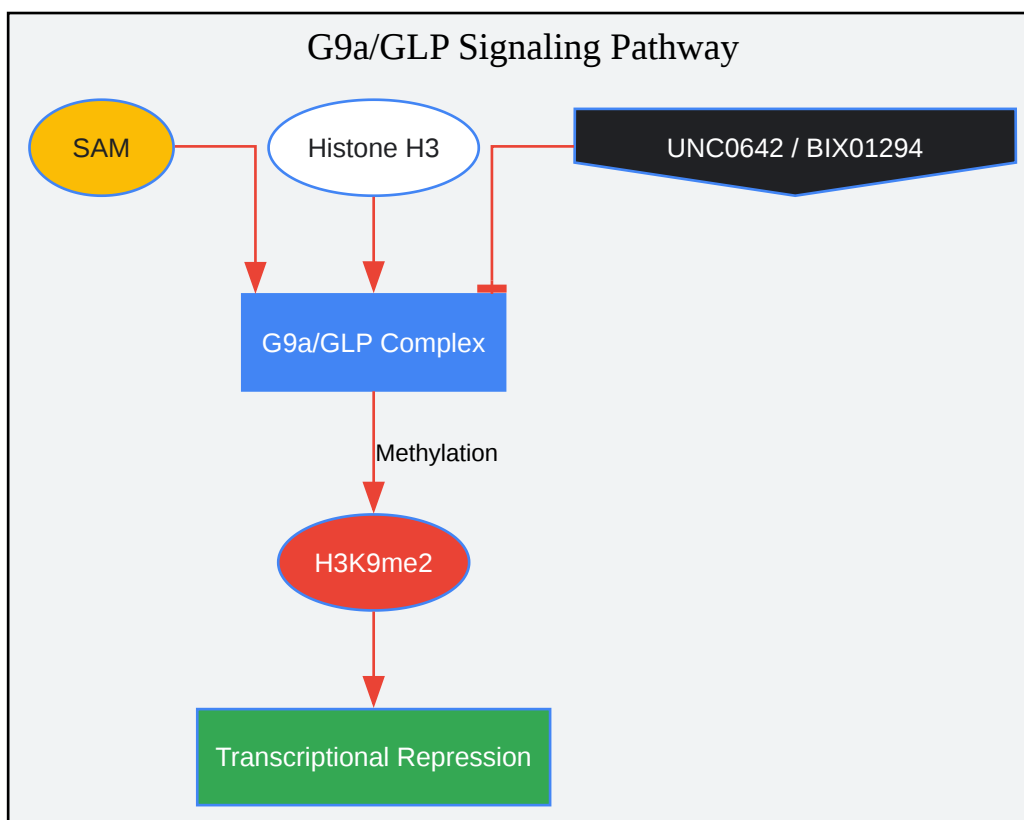
Biochemical Potency Assessment: Scintillation Proximity Assay (SPA)

The in vitro potency of G9a/GLP inhibitors is commonly determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Experimental Protocol:

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing Tris-HCl, NaCl, MgCl₂, DTT, and BSA.
- **Enzyme and Inhibitor Incubation:** Recombinant G9a or GLP enzyme is pre-incubated with varying concentrations of the inhibitor (**UNC0642** or BIX01294) in the reaction buffer.
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of a biotinylated histone H3 peptide substrate and [3H]-SAM.
- **Detection:** After incubation, streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium in close proximity to the scintillant in the beads, which generates a light signal. The signal is measured using a scintillation counter.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UNC0642 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC0642 vs. BIX01294]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611572#unc0642-versus-bix01294-selectivity-and-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com